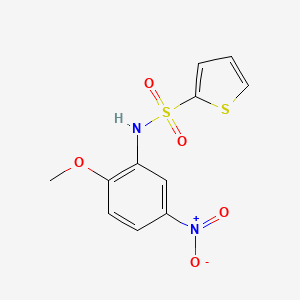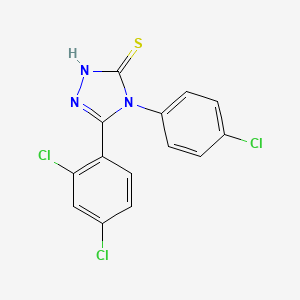
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzoxazole derivatives and has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may also inhibit the proliferation of cancer cells by blocking the cell cycle progression. The anti-inflammatory activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The antiviral activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is believed to be due to its ability to inhibit the viral replication cycle.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide can induce DNA damage in cancer cells, leading to their death. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the replication of the influenza virus in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its ability to exhibit multiple biological activities, making it a promising candidate for drug development. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have low toxicity in vivo, making it a safe compound for further studies. However, one limitation of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies can be conducted to determine the optimal dosage and administration route of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in animal models. Another direction is to explore the anti-inflammatory and antiviral properties of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in vivo. Additionally, the development of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2-pyridinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide exhibits antitumor activity by inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been found to have antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-15-12-14(5-6-16(15)25-13)21-18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWIYZRSFROFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
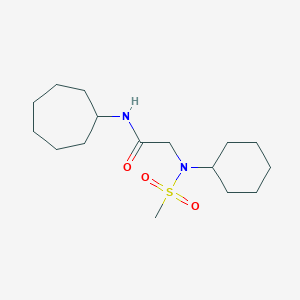
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)

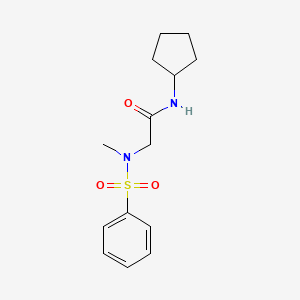

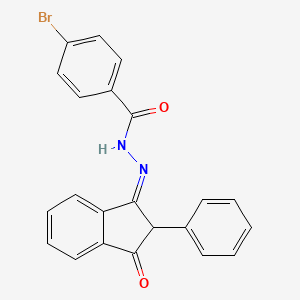
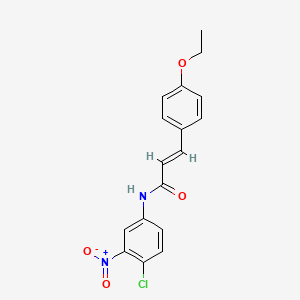
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
